molecular formula C27H28F2N4O3 B605787 AZD9567 CAS No. 1893415-00-3

AZD9567

Katalognummer: B605787
CAS-Nummer: 1893415-00-3
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: ZQFNDBISEYQVRR-LOSJGSFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD9567 ist ein neuartiger, oral einzunehmender, selektiver, nicht-steroidaler Glukokortikoidrezeptor-Modulator, der als Alternative zu oralen Kortikosteroiden zur Behandlung von entzündlichen Erkrankungen entwickelt wurde. Er zielt darauf ab, eine ähnliche Wirksamkeit wie herkömmliche Kortikosteroide zu bieten, jedoch mit einem differenzierten Sicherheitsprofil .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für this compound sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die selektive Modulation des Glukokortikoidrezeptors beinhalten . Industrielle Produktionsmethoden beinhalten wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich chemischer Synthese, Reinigung und Formulierung.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AZD9567 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the selective modulation of the glucocorticoid receptor . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Analyse Chemischer Reaktionen

AZD9567 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

AZD9567 has been assessed in clinical trials for its efficacy and safety in patients with active rheumatoid arthritis. A phase IIa study compared this compound (40 mg) to prednisolone (20 mg) over 14 days. The primary endpoint was the change in Disease Activity Score 28 using C-reactive protein (DAS28-CRP). Results indicated that this compound had a similar efficacy profile to prednisolone, with no significant differences in the primary or secondary endpoints, suggesting it could serve as an alternative treatment option for patients with inflammatory diseases .

Glucose Metabolism

The compound has also been studied for its effects on glucose homeostasis. In a multiple-ascending dose study involving healthy volunteers, this compound demonstrated a lower impact on post-prandial glucose levels compared to prednisolone. Notably, participants receiving this compound showed a significantly reduced increase in glucose area under the curve during oral glucose tolerance tests (OGTTs), indicating a potential benefit for patients at risk of glucocorticoid-induced hyperglycemia and diabetes .

Case Study: Efficacy in Rheumatoid Arthritis

In a randomized clinical trial involving 21 patients, this compound was administered alongside standard treatments for rheumatoid arthritis. The study monitored various inflammatory markers and patient-reported outcomes. The findings suggested that this compound maintained anti-inflammatory efficacy comparable to prednisolone while avoiding adverse effects on serum sodium/potassium ratios .

Parameter This compound (40 mg) Prednisolone (20 mg)
Change in DAS28-CRP0.470.00
ACR20 Response50%60%
Treatment-Emergent Adverse Events109

Case Study: Safety Profile

A comprehensive safety evaluation across multiple studies indicated that this compound was well tolerated among participants, with most reported adverse events being mild or moderate in intensity. No serious adverse events were directly attributed to this compound, reinforcing its potential as a safer alternative to traditional glucocorticoids .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a median terminal half-life suitable for once-daily dosing. Studies have shown consistent pharmacokinetic profiles across different dosages, making it adaptable for various treatment regimens .

Wirkmechanismus

AZD9567 exerts its effects by binding to the glucocorticoid receptor differently from traditional steroids, inducing a unique transcriptomic response. This binding results in the modulation of gene expression, leading to anti-inflammatory effects. The compound has a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor compared to prednisolone, suggesting fewer disruptions to fluid and electrolyte balance .

Vergleich Mit ähnlichen Verbindungen

AZD9567 wird mit anderen Glukokortikoidrezeptor-Modulatoren wie Prednisolon und Fosdagrokorat verglichen. Anders als Prednisolon hat this compound eine weniger schädliche Wirkung auf die Glukosehomöostase und steigert die Transkription glukoneogener Enzyme in menschlichen Hepatozyten nicht. Fosdagrokorat, ein weiterer selektiver Glukokortikoidrezeptor-Modulator, hat eine ähnliche Wirksamkeit wie Prednison gezeigt, jedoch mit weniger Nebenwirkungen .

Ähnliche Verbindungen sind:

Biologische Aktivität

AZD9567 is a novel, first-in-class selective nonsteroidal glucocorticoid receptor modulator (SGRM) developed by AstraZeneca. It is designed to provide anti-inflammatory benefits similar to traditional glucocorticoids while minimizing their adverse effects, particularly those related to glucose metabolism and electrolyte balance. This article examines the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical trials, and safety profile.

This compound selectively binds to the glucocorticoid receptor (GR) with a significantly higher affinity compared to the mineralocorticoid receptor (MR). This selectivity is crucial as it reduces the risk of side effects commonly associated with glucocorticoids, such as hyperglycemia and electrolyte imbalances. Preclinical studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Binding Affinity Comparison

CompoundGR AffinityMR AffinitySelectivity Ratio (GR/MR)
This compoundHighLow10^4-fold
PrednisoloneModerateModerate1:1
DexamethasoneHighModerate10:1

Phase IIa Study Overview

A recent Phase IIa study compared the efficacy and safety of this compound (40 mg) with prednisolone (20 mg) in patients with active rheumatoid arthritis (RA). The study aimed to evaluate clinical outcomes using the Disease Activity Score 28 (DAS28) and assessed various biomarkers related to inflammation and glucose metabolism .

Key Findings

  • Efficacy : Both this compound and prednisolone demonstrated comparable efficacy in reducing disease activity in RA patients.
  • Safety Profile : this compound showed a significantly better safety profile regarding glucose metabolism. It did not cause significant changes in serum potassium levels, unlike prednisolone, which is known to affect electrolyte balance adversely .
  • Adverse Events : The incidence of adverse events was lower in the this compound group compared to prednisolone, with common side effects including mild headaches and gastrointestinal discomfort .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. In clinical studies, it was well tolerated across various doses, showing consistent absorption and distribution characteristics. The half-life of this compound allows for once-daily dosing, which enhances patient compliance .

Case Studies

In an ongoing study involving patients with type 2 diabetes mellitus and RA, this compound has shown promising results in maintaining glycemic control while effectively managing inflammation. The outcomes suggest that this compound could be particularly beneficial for patients who are at risk of glucocorticoid-induced hyperglycemia .

Eigenschaften

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFNDBISEYQVRR-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893415-00-3
Record name AZD-9567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1893415003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizacorat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGK40O1O85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9567
Reactant of Route 2
Reactant of Route 2
AZD9567
Reactant of Route 3
AZD9567
Reactant of Route 4
AZD9567
Reactant of Route 5
Reactant of Route 5
AZD9567
Reactant of Route 6
Reactant of Route 6
AZD9567

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.